

An In-depth Technical Guide to 1-Ethyl-3,5-difluorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Ethyl-3,5-difluorobenzene*

Cat. No.: B058460

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for **1-Ethyl-3,5-difluorobenzene**, a key building block in modern medicinal and materials chemistry.

Molecular Structure and Properties

1-Ethyl-3,5-difluorobenzene is an aromatic organic compound. Its structure consists of a central benzene ring substituted with an ethyl group (-CH₂CH₃) and two fluorine atoms (-F) at the meta positions relative to each other. The molecular formula for this compound is C₈H₈F₂.
[1][2][3][4][5] The presence of fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery.
[1]

The calculated molecular weight of **1-Ethyl-3,5-difluorobenzene** is approximately 142.15 g/mol .[1][2][3][4][6][7]

Caption: Molecular Structure of **1-Ethyl-3,5-difluorobenzene**.

Physicochemical Data

The key physicochemical properties of **1-Ethyl-3,5-difluorobenzene** are summarized in the table below. This data is essential for reaction planning, safety assessment, and analytical

method development.

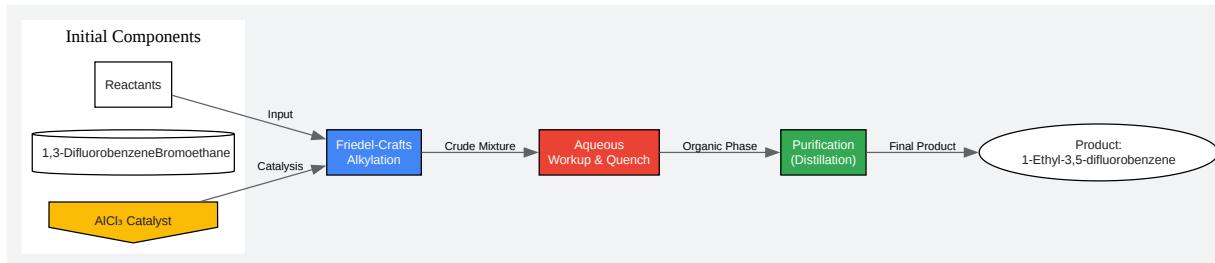
Property	Value	Reference(s)
CAS Number	117358-52-8	[1] [2] [5] [8]
Molecular Formula	C ₈ H ₈ F ₂	[1] [2] [3] [4]
Molecular Weight	142.15 g/mol	[1] [3] [4] [6] [7]
Appearance	Colorless to almost colorless clear liquid	[1]
Density	1.065 - 1.09 g/mL at 25 °C	[1] [4] [7]
Boiling Point	127.5 ± 20.0 °C (Predicted)	[7]
Flash Point	31 °C	[4] [7]
Refractive Index	n _{20/D} 1.45 - 1.452	[1] [4] [7]
Purity	≥ 98.0% (GC)	[1] [3]

Applications in Research and Development

1-Ethyl-3,5-difluorobenzene is a versatile intermediate primarily utilized in the synthesis of complex organic molecules.[\[1\]](#) Its unique substitution pattern makes it a valuable component for:

- **Pharmaceutical Development:** The difluoro-substitution pattern is a common motif in modern pharmaceuticals. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions.[\[1\]](#) This compound serves as a precursor for creating more complex drug candidates.[\[1\]](#)
- **Agrochemical Synthesis:** It is used in the development of advanced pesticides and herbicides.[\[1\]](#) The incorporation of fluorine can lead to products with higher efficacy and better environmental profiles.[\[1\]](#)

- Materials Science: The compound is applied in the formulation of specialty polymers and coatings that require high thermal and chemical resistance.[1]


Experimental Protocols: Synthetic Pathways

While specific, detailed experimental protocols for the synthesis of **1-Ethyl-3,5-difluorobenzene** are proprietary or scattered across patent literature, a common and logical approach is the Friedel-Crafts alkylation of 1,3-difluorobenzene. This electrophilic aromatic substitution reaction introduces the ethyl group onto the difluorinated benzene core.

General Experimental Protocol for Friedel-Crafts Alkylation:

- Reaction Setup: A reaction vessel is charged with a Lewis acid catalyst (e.g., AlCl_3 , FeCl_3) under an inert atmosphere (e.g., Nitrogen, Argon).
- Solvent and Reactant Addition: An appropriate anhydrous solvent (e.g., dichloromethane, carbon disulfide) is added, followed by 1,3-difluorobenzene. The mixture is cooled in an ice bath.
- Alkylation Agent: An ethylating agent, such as bromoethane or ethyl triflate, is added dropwise to the cooled solution.
- Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) and monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup: Upon completion, the reaction is carefully quenched by pouring it into ice-water. The organic layer is separated, washed with a mild base (e.g., NaHCO_3 solution) and brine, then dried over an anhydrous salt (e.g., MgSO_4 , Na_2SO_4).
- Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by fractional distillation, to yield pure **1-Ethyl-3,5-difluorobenzene**.

The following diagram illustrates the logical workflow for this synthetic approach.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **1-Ethyl-3,5-difluorobenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-Ethyl-3,5-difluorobenzene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 1-Ethyl-3,5-difluorobenzene , >98.0%(GC) , 117358-52-8 - CookeChem [cookechem.com]
- 4. 1-Ethyl-3,5-difluorobenzene | 117358-52-8 [chemicalbook.com]
- 5. pschemicals.com [pschemicals.com]
- 6. 1-Ethyl-3,5-difluorobenzene | C8H8F2 | CID 20352892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 1-Ethyl-3,5-difluorobenzene | CAS#:117358-52-8 | Chemsoc [chemsrc.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Ethyl-3,5-difluorobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b058460#1-ethyl-3-5-difluorobenzene-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com